molecular formula C19H19ClN6O2 B2595773 N-[(2-chlorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251628-27-9

N-[(2-chlorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2595773
CAS No.: 1251628-27-9
M. Wt: 398.85
InChI Key: ZFOADHRHLVBNON-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a morpholinyl group, a pyrimidinyl group, and an imidazole carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via nucleophilic substitution reactions involving pyrimidine derivatives.

    Attachment of the Morpholinyl Group: The morpholinyl group is often introduced through nucleophilic substitution reactions using morpholine.

    Incorporation of the Chlorophenyl Group: The chlorophenyl group can be attached through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-1-[6-(piperidin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
  • N-[(2-chlorophenyl)methyl]-1-[6-(pyrrolidin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
  • N-[(2-chlorophenyl)methyl]-1-[6-(piperazin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Uniqueness

N-[(2-chlorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents, leading to variations in their reactivity, stability, and biological activity.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(6-morpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c20-15-4-2-1-3-14(15)10-21-19(27)16-11-26(13-24-16)18-9-17(22-12-23-18)25-5-7-28-8-6-25/h1-4,9,11-13H,5-8,10H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOADHRHLVBNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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